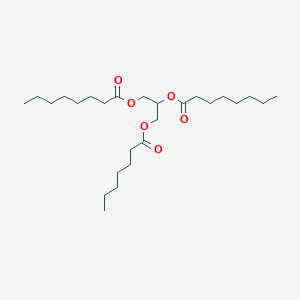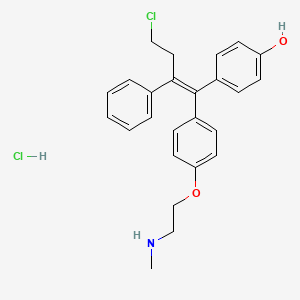
Monohexyl phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monohexyl phthalate-d4, also known as 1,2-Benzenedicarboxylic Acid Monohexyl Ester-d4, is a stable isotope-labeled compound. It is a phthalate ester where four hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in analytical chemistry as a reference standard for the quantification and analysis of phthalates in various matrices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monohexyl phthalate-d4 is synthesized through the esterification of phthalic anhydride with hexanol-d4. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as column chromatography may be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Monohexyl phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and hexanol-d4.
Oxidation: Oxidizing agents can convert this compound into phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different phthalate esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and hexanol-d4.
Oxidation: Phthalic acid derivatives.
Substitution: Various phthalate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Monohexyl phthalate-d4 is widely used in scientific research, particularly in the fields of analytical chemistry, environmental science, and toxicology. Its applications include:
Analytical Chemistry: Used as an internal standard for the quantification of phthalates in food, beverages, and environmental samples.
Environmental Science: Employed in studies to assess the presence and impact of phthalates in various environmental matrices.
Toxicology: Utilized in research to understand the toxicological effects of phthalates on human health and the environment
Wirkmechanismus
Monohexyl phthalate-d4, like other phthalates, can act as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by binding to hormone receptors and altering hormone synthesis, transport, and metabolism. This disruption can lead to various health effects, including reproductive and developmental issues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4): A deuterium-labeled phthalate ester used in similar applications as monohexyl phthalate-d4.
Mono-n-butyl phthalate-d4: Another stable isotope-labeled phthalate ester used for analytical purposes.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry analysis. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it an invaluable tool in analytical chemistry .
Eigenschaften
Molekularformel |
C14H18O4 |
|---|---|
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-hexoxycarbonylbenzoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)/i5D,6D,8D,9D |
InChI-Schlüssel |
XOSNGXNHDRYFEF-PKHQNOSGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCC)[2H])[2H] |
Kanonische SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)


![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)



